molecular formula C21H22N2O4 B10982892 N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-5-methoxy-1H-indole-2-carboxamide

N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-5-methoxy-1H-indole-2-carboxamide

Cat. No.: B10982892
M. Wt: 366.4 g/mol
InChI Key: DBTZMWOHCZWOIH-UHFFFAOYSA-N
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Description

N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-5-methoxy-1H-indole-2-carboxamide is a complex organic compound that features both indole and indene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-5-methoxy-1H-indole-2-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the indene and indole precursors, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include strong bases, coupling agents, and solvents like dichloromethane or dimethylformamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-5-methoxy-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce double bonds or other reducible groups within the molecule.

    Substitution: This reaction can replace one functional group with another, often using reagents like halides or nucleophiles.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halides or amines.

Scientific Research Applications

N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-5-methoxy-1H-indole-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-5-methoxy-1H-indole-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins within biological systems. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-5-methoxy-1H-indole-2-carboxamide apart is its unique combination of indole and indene moieties, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C21H22N2O4

Molecular Weight

366.4 g/mol

IUPAC Name

N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-5-methoxy-1H-indole-2-carboxamide

InChI

InChI=1S/C21H22N2O4/c1-25-14-5-7-16-13(8-14)9-18(22-16)21(24)23-17-6-4-12-10-19(26-2)20(27-3)11-15(12)17/h5,7-11,17,22H,4,6H2,1-3H3,(H,23,24)

InChI Key

DBTZMWOHCZWOIH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC(=C2)C(=O)NC3CCC4=CC(=C(C=C34)OC)OC

Origin of Product

United States

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